Acid Brown 434

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Acid Brown 434 is a synthetic dye belonging to the class of acid dyes, characterized by its ability to bond with fibers in acidic conditions. It is primarily used in textile dyeing processes due to its vibrant reddish-brown color and excellent solubility in water. The chemical structure of Acid Brown 434 is represented by the formula , indicating that it contains iron, which contributes to its unique properties as a dye . Acid Brown 434 is known for its stability and resistance to fading, making it suitable for various applications in the textile industry.

- Azo Coupling Reaction: This method includes the reaction of sulfanilic acid derivatives with diazonium salts derived from aniline or similar compounds.

- Complexation with Iron: The incorporation of iron into the dye structure enhances its color properties and stability. This step often involves reacting iron salts with the azo compound under controlled conditions .

These synthesis methods are crucial for producing high-quality Acid Brown 434 that meets industry standards.

Acid Brown 434 finds extensive applications, particularly in:

- Textile Dyeing: It is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.

- Paper Industry: Used for coloring paper products due to its vibrant hue and good fastness properties.

- Food Industry: Occasionally used as a food colorant, though this application is subject to regulatory scrutiny due to safety concerns .

The versatility of Acid Brown 434 makes it a valuable compound in various industries.

Studies on the interactions of Acid Brown 434 with other chemicals are essential for understanding its behavior in different environments. Notably:

- Interactions with Other Dyes: Acid Brown 434 may interact with other dyes during mixed applications, affecting color outcomes and stability.

- Environmental Interactions: The degradation products of Acid Brown 434 can interact with soil and water systems, raising concerns about environmental toxicity .

Such interaction studies help inform safe handling practices and environmental regulations.

Several compounds share structural similarities or functional properties with Acid Brown 434. These include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acid Orange 7 | C₁₆H₁₈N₃NaO₄S | Known for bright orange color; used in textiles. |

| Direct Black 19 | C₂₃H₁₈N₄NaO₄S | Excellent lightfastness; used in cotton dyeing. |

| Acid Black 52 | C₂₄H₂₃N₅NaO₅S | Strong black color; widely used in wool dyeing. |

Acid Brown 434 is unique due to its specific reddish-brown hue and iron complexation which enhances its dyeing properties compared to these similar compounds . Each compound has distinct applications based on their chemical structure and properties, contributing to their utility in various industries.

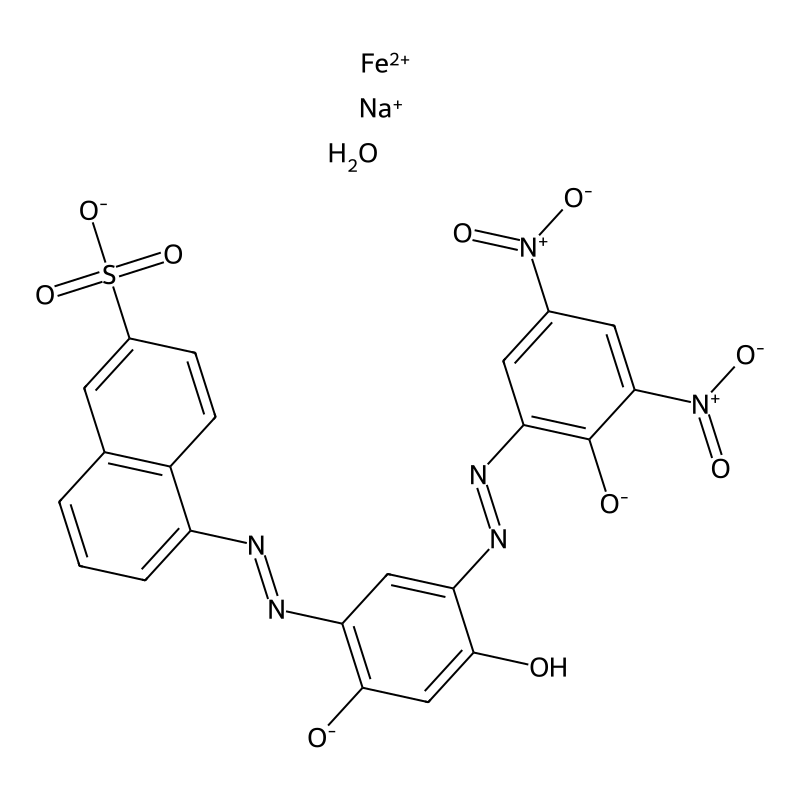

Acid Brown 434 represents a complex organometallic dye compound characterized by the molecular formula C₂₂H₁₃FeN₆NaO₁₁S, indicating a sophisticated arrangement of organic ligands coordinated to an iron center [2] [5]. The compound exhibits a molecular weight of 648.3 grams per mole, reflecting its substantial structural complexity [5]. The International Union of Pure and Applied Chemistry systematic name for this compound is sodium;5-[[5-[(3,5-dinitro-2-oxidophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]naphthalene-2-sulfonate;iron(2+);hydrate [2] [27].

The molecular architecture of Acid Brown 434 incorporates multiple functional groups that contribute to its distinctive properties [9]. The compound belongs to the azo iron complex class of dyes, characterized by the presence of one or more azo groups (-N=N-) within its molecular structure [5]. These azo linkages serve as crucial chromophoric units that are responsible for the compound's characteristic reddish-brown coloration [9].

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₁₃FeN₆NaO₁₁S | [2] [5] |

| Molecular Weight | 648.3 g/mol | [5] |

| Chemical Abstract Service Number | 126851-40-9 | [2] [3] |

| European Community Number | 400-720-9, 603-171-5 | [2] |

| Physical Appearance | Brown Powder | [9] |

| Hue Classification | Reddish Brown | [9] |

The structural composition reveals the presence of six nitrogen atoms, which participate in both azo linkages and nitro substituents [2] [21]. The iron center exists in the +2 oxidation state, as indicated by the nomenclature iron(2+) in the systematic name [2] [27]. The sodium cation serves as a counterion to balance the overall charge of the complex, while the sulfonate group (-SO₃⁻) attached to the naphthalene ring system provides additional anionic character [2] [27].

The compound contains eleven oxygen atoms distributed across various functional groups including hydroxyl groups, nitro substituents, sulfonate functionality, and coordination sites [2] [21]. The presence of a hydrate molecule in the crystal structure indicates the incorporation of water molecules within the solid-state arrangement [2] [27]. This hydration contributes to the overall stability and crystalline packing of the compound [32].

Coordination Chemistry of Iron Complexation

The coordination chemistry of Acid Brown 434 centers around the iron(II) metal center, which forms a stable complex through coordination with multiple donor atoms present in the organic ligand framework [21] [22]. Iron coordination compounds exhibit diverse structural arrangements, with iron commonly found in oxidation states of +2 and +3, though the +3 state is generally more prevalent in coordination complexes [22]. In Acid Brown 434, the iron exists in the +2 oxidation state, creating a distinctive coordination environment [2] [27].

The azo dye ligand system provides multiple coordination sites through nitrogen and oxygen donor atoms [21] [24]. Spectroscopic analysis of similar iron-azo complexes reveals characteristic vibrational frequencies that confirm metal-ligand interactions [21] [24]. The stretching frequency of the azo group (-N=N-) typically appears in the range of 1400-1500 cm⁻¹, with metal complexation often causing shifts in these characteristic bands [21] [24].

Research on iron coordination compounds demonstrates that the coordination geometry around iron centers can adopt various arrangements including tetrahedral, five-coordinate trigonal bipyramidal, and six-coordinate octahedral geometries [22] [42]. The most common ligands in iron complexes feature oxygen and nitrogen donor sites, which aligns with the structural characteristics observed in Acid Brown 434 [22]. The coordination number, defined as the total number of points of attachment to the central metal element, can vary from 2 to 16, though coordination number 6 is most frequently observed [42] [45].

| Coordination Parameter | Typical Range | Acid Brown 434 Context |

|---|---|---|

| Iron Oxidation State | +2, +3 | +2 [2] [27] |

| Coordination Number | 2-16 (commonly 6) | Multiple donor sites [42] [45] |

| Donor Atoms | N, O predominant | N, O from azo and hydroxyl groups [21] [22] |

| Geometry | Tetrahedral, octahedral | Complex geometry [22] [42] |

The formation of the iron-azo complex involves the coordination of the metal center to specific sites within the organic ligand framework [21] [33]. Infrared spectroscopic studies of iron-azo complexes typically reveal metal-nitrogen stretching frequencies around 263 cm⁻¹ and metal-oxygen stretching frequencies near 576 cm⁻¹, providing direct evidence for metal-ligand coordination [21]. These spectroscopic signatures confirm the establishment of coordinate covalent bonds between the iron center and the organic ligand system [21] [24].

The coordination environment in Acid Brown 434 is further stabilized by the delocalized electron system present in the azo-containing aromatic framework [20] [21]. This extended conjugation contributes to the overall stability of the metal complex and influences the electronic properties that determine the compound's color characteristics [35]. The presence of multiple aromatic rings connected through azo linkages creates a rigid ligand framework that can effectively chelate the iron center [24] [33].

Isomeric Forms and Stereochemical Considerations

The stereochemical complexity of Acid Brown 434 arises from the multiple chiral and geometric possibilities inherent in iron coordination compounds containing asymmetric ligand arrangements [22] [23]. Coordination compounds of iron exhibit various forms of isomerism, with approximately 6.7% of iron coordination complexes existing as isomers according to comprehensive crystallographic surveys [22]. The predominant forms of isomerism observed in iron complexes include distortion isomers (96.6%) and cis-trans geometric isomers (3.4%) [22].

Distortion isomers represent the most common type of stereochemical variation in iron coordination compounds, differing primarily in the degree of distortion present in iron-ligand bond lengths, iron-ligand-iron bond angles, and ligand-iron-ligand angular parameters [22]. These subtle geometric variations can significantly influence the physical and chemical properties of the resulting complexes while maintaining the same overall connectivity pattern [22] [23].

The azo-containing ligand system in Acid Brown 434 introduces additional stereochemical complexity through the potential for configurational isomerism around the azo double bonds [11] [23]. Azo compounds can exist in either E (trans) or Z (cis) configurations, with the E configuration typically being more thermodynamically stable [11]. The presence of multiple azo linkages within a single molecule creates the possibility for mixed E/Z isomers, substantially increasing the number of potential stereoisomeric forms [24].

| Isomeric Type | Frequency in Iron Complexes | Structural Basis |

|---|---|---|

| Distortion Isomers | 96.6% | Bond length/angle variations [22] |

| Cis-Trans Isomers | 3.4% | Ligand spatial arrangements [22] |

| E/Z Azo Isomers | Variable | Azo bond configuration [11] [24] |

| Coordination Isomers | Rare | Ligand exchange patterns [26] |

Geometric isomerism in transition metal complexes occurs when ligands adopt different spatial arrangements around the metal center while maintaining identical bonding patterns [23] [26]. In octahedral complexes, cis and trans isomers can form when two identical ligands occupy either adjacent (90-degree) or opposite (180-degree) positions relative to each other [23]. The complex ligand environment in Acid Brown 434 may permit multiple geometric arrangements depending on the specific coordination mode adopted by the polydentate azo ligand system [22] [26].

Stereochemical considerations in iron coordination compounds are further complicated by the electronic configuration of the metal center [22] [25]. Iron(II) complexes can exhibit spin-crossover behavior, where the electronic configuration can switch between high-spin and low-spin states depending on external conditions such as temperature, pressure, or chemical environment [32]. This phenomenon can influence the preferred geometric arrangement around the metal center and potentially affect the stability of different stereoisomeric forms [32].

The chelate effect, arising from the formation of multiple coordinate bonds between a single ligand and the metal center, typically favors the formation of more thermodynamically stable isomeric forms [25] [26]. In Acid Brown 434, the extended conjugated ligand system likely acts as a multidentate chelating agent, potentially restricting the number of accessible stereoisomeric configurations while enhancing the overall complex stability [20] [33].

Computational Modeling of 3D Conformations

Computational modeling approaches provide essential insights into the three-dimensional conformational preferences and electronic structure characteristics of complex organometallic systems like Acid Brown 434 [16] [17]. Advanced computational methods enable the prediction and analysis of molecular geometries, electronic properties, and dynamic behavior that are challenging to determine through experimental techniques alone [16] [19].

Molecular mechanics and quantum mechanical calculations serve as primary tools for investigating the conformational landscape of metal-containing organic compounds [17] [19]. The computational analysis of three-dimensional structures requires consideration of multiple factors including metal-ligand bond lengths, coordination geometries, ligand flexibility, and intermolecular interactions [17]. Fragment-based approaches have proven particularly effective for building and analyzing complex molecular structures, allowing for systematic construction of three-dimensional coordinates from smaller structural units [19].

Modern computational protocols for coordination compound analysis typically employ hybrid quantum mechanical/molecular mechanical (QM/MM) methods to balance computational accuracy with practical feasibility [36]. These approaches treat the metal center and immediate coordination sphere with quantum mechanical methods while applying classical molecular mechanics to the extended ligand framework [36]. Such methodologies have demonstrated success in studying metal-dye interactions and provide detailed information about coordination modes and binding energies [36].

| Computational Method | Application | Advantages |

|---|---|---|

| Density Functional Theory | Electronic structure analysis | High accuracy for metal centers [36] |

| Molecular Mechanics | Conformational searching | Computational efficiency [17] [19] |

| QM/MM Hybrid Methods | Large system modeling | Balanced accuracy/efficiency [36] |

| Fragment Assembly | Structure building | Systematic approach [19] |

The conformational analysis of azo-containing metal complexes requires special attention to the rotational barriers around azo double bonds and the potential for configurational isomerization [17]. Computational studies have revealed that the energy barriers for E/Z isomerization in azo compounds can vary significantly depending on the substitution pattern and electronic environment [16]. In metal-coordinated systems, these barriers may be further modified by the coordination interactions and the electronic influence of the metal center [36].

Three-dimensional structure prediction methodologies have evolved to incorporate multiple conformational search algorithms and optimization protocols [19]. The Minkowski space approach represents one innovative method for generating valid three-dimensional coordinates for molecules with high structural complexity [19]. This technique involves initial coordinate assignment in higher-dimensional space followed by dimensionality reduction through geometry optimization, effectively handling structures with significant internal strain or unusual geometric requirements [19].

Computational modeling of iron coordination compounds must account for the potential influence of spin state on molecular geometry [32]. Iron(II) complexes can adopt either high-spin or low-spin electronic configurations, with each spin state potentially favoring different geometric arrangements [32]. Advanced computational protocols incorporate spin-state energetics into conformational analysis, providing predictions for the most stable geometric and electronic configurations under various conditions [25] [32].

The synthesis of Acid Brown 434 relies fundamentally on the classical diazotization and azo coupling reaction sequence, which represents one of the most important transformations in industrial organic chemistry [1] [2]. This two-step process involves the initial formation of a diazonium salt from an aromatic primary amine, followed by electrophilic aromatic substitution with an electron-rich coupling partner.

Diazotization Process Chemistry

The diazotization mechanism begins with the generation of nitrous acid from sodium nitrite in the presence of hydrochloric acid, followed by conversion to the highly electrophilic nitrosonium ion (NO⁺) [3] [4]. The reaction sequence proceeds as follows:

Step 1: Nitrosonium Ion Formation

NaNO₂ + HCl → HNO₂ + NaClHNO₂ + HCl → H₂O + NO⁺Cl⁻Step 2: Diazonium Salt Formation

The aromatic amine substrate undergoes nucleophilic attack on the nitrosonium ion, followed by a series of proton transfers and rearrangements culminating in the formation of the aryl diazonium salt [5]. The mechanism involves initial nitrogen-nitrogen bond formation, subsequent protonation-deprotonation steps, and final elimination of water to generate the nitrogen-nitrogen triple bond characteristic of diazonium compounds [6].

For Acid Brown 434 synthesis, the diazotization is typically conducted at temperatures between 0-5°C to prevent decomposition of the highly unstable diazonium intermediate [1] [7]. The reaction requires careful pH control, with optimal conditions maintained at pH 1-3 to ensure complete formation of the nitrosonium electrophile while preventing premature coupling reactions [8] [3].

Azo Coupling Mechanism

The azo coupling reaction represents an electrophilic aromatic substitution where the diazonium cation acts as the electrophile attacking the activated aromatic coupling component [9] [6]. The reaction typically proceeds through a two-step mechanism involving initial sigma complex formation followed by proton elimination to restore aromaticity [7].

The coupling reaction for Acid Brown 434 involves the attack of the diazonium species on an electron-rich aromatic substrate containing hydroxyl or amino substituents that activate the aromatic ring toward electrophilic substitution [1] [2]. The reaction is typically conducted at slightly elevated temperatures (15-20°C) compared to diazotization, with pH maintained in the alkaline range (8-10) to enhance the nucleophilicity of the coupling partner [8] [10].

The regioselectivity of the coupling reaction is governed by the directing effects of substituents on the aromatic ring, with hydroxyl and amino groups typically directing the incoming diazonium electrophile to the para position when available, or to the ortho position when the para site is occupied [9] [11].

Iron(II) Complexation Optimization Strategies

The formation of the iron complex in Acid Brown 434 represents a critical transformation that significantly modifies the dye's properties, including color characteristics, stability, and application performance [12] [13]. The complexation process involves coordination of the azo dye ligand with iron(II) ions to form a stable metal-organic complex with enhanced dyeing properties.

Metal Complexation Chemistry

Iron(II) complexation in Acid Brown 434 synthesis typically occurs through coordination of the metal center with electron-donating atoms in the azo dye structure [14] [15]. The complexation involves chelation through oxygen atoms from hydroxyl groups and nitrogen atoms from the azo linkage, forming a thermodynamically stable six-coordinate iron complex with the remaining coordination sites occupied by water molecules [12] [13].

The reaction is conducted under controlled conditions with the dye solution maintained at pH 6.5 and heated to 65-70°C [12] [16]. The iron source, typically ferrous sulfate heptahydrate (FeSO₄·7H₂O), is added dropwise to prevent local concentration gradients that could lead to precipitation or incomplete complexation [13] [14].

Optimization Parameters for Iron Complexation

Temperature Control: The complexation temperature of 65-70°C represents an optimized balance between reaction kinetics and thermal stability [12] [13]. Lower temperatures result in incomplete complexation, while higher temperatures may lead to decomposition of the organic ligand or oxidation of iron(II) to iron(III), which exhibits different coordination chemistry and color properties [17] [18].

pH Optimization: The slightly acidic pH of 6.5 during complexation is critical for maintaining iron(II) in solution while preventing hydrolysis that would occur at higher pH values [13] [16]. This pH also ensures that the phenolic hydroxyl groups remain partially deprotonated, facilitating coordination to the metal center.

Stoichiometric Control: The metal-to-ligand ratio of 1:1 is maintained to ensure complete complexation without excess iron that could lead to byproduct formation [12] [14]. The reaction progress is monitored using thin-layer chromatography (TLC) to confirm complete conversion of the free dye to the metal complex [13] [15].

Reaction Time Optimization: The complexation reaction typically requires 4-5 hours for completion, as confirmed by comparative TLC analysis [12] [13]. This extended reaction time ensures complete coordination and allows for equilibration of any dynamic coordination processes.

Process Monitoring and Control

Real-time monitoring of the iron complexation process involves spectroscopic techniques to track the characteristic bathochromic shift that occurs upon metal coordination [13] [19]. UV-visible spectroscopy reveals shifts in absorption maxima, typically showing increases of 30-50 nm in wavelength maximum upon iron complexation, accompanied by changes in absorption intensity [12] [13].

The complexation process also involves careful monitoring of solution color changes, with the formation of the iron complex typically resulting in darker, more intense coloration compared to the free dye [12] [13]. These visual changes provide immediate feedback on reaction progress and completion.

Industrial-Scale Purification Techniques

Industrial purification of Acid Brown 434 involves a systematic sequence of separation and purification operations designed to remove impurities, byproducts, and unreacted starting materials while maximizing product yield and purity [20] [21] [22]. The purification strategy must address the specific challenges associated with water-soluble, ionic dye molecules while maintaining the integrity of the iron complex structure.

Primary Purification Methods

Salting Out Precipitation: The initial purification step involves controlled precipitation using sodium chloride addition to reduce the solubility of the ionic dye complex [20] [22]. This process exploits the decreased solubility of ionic compounds in high ionic strength solutions, allowing selective precipitation of the product while maintaining water-soluble impurities in solution. The salting out process typically achieves 85-95% recovery efficiency with significant reduction in inorganic salt impurities.

pH Adjustment Precipitation: Following complexation, the reaction mixture pH is reduced to 1.0 using concentrated hydrochloric acid, causing precipitation of the dye complex while maintaining water-soluble byproducts in solution [12] [13]. This pH adjustment exploits the reduced solubility of the dye at its isoelectric point, achieving purification efficiencies of 90-98%.

Filtration and Solid-Liquid Separation: The precipitated dye is separated using filtration techniques optimized for fine particle recovery [20] [21]. Industrial-scale operations employ pressure filtration or vacuum filtration systems with optimized filter cake thickness to maximize product recovery while minimizing processing time. Filtration typically achieves 98-99% separation efficiency.

Advanced Purification Techniques

Recrystallization: The crude dye product undergoes recrystallization from ethanol to achieve high purity levels [12] [13]. This process involves selective dissolution of the dye in hot ethanol followed by controlled cooling to promote crystal formation while excluding impurities. Recrystallization typically achieves purities of 95-99% with good recovery yields.

Washing Procedures: Counter-current washing with deionized water removes residual salts and water-soluble impurities [20] [23]. The washing process is optimized to balance impurity removal with product loss, typically employing multiple wash stages with controlled water-to-solid ratios.

Drying Operations: Final moisture removal is achieved through vacuum drying at controlled temperatures of 70-80°C [12] [13]. The drying process employs progressive vacuum increase and multi-stage temperature profiles to prevent thermal degradation while achieving target moisture content below 5%.

Membrane Separation Technologies

Modern industrial purification may incorporate membrane separation processes for enhanced purification efficiency [20] [24]. Ultrafiltration membranes with molecular weight cutoffs of 2000-5000 Da can effectively separate the dye product from smaller molecular weight impurities and salts. These processes offer advantages including continuous operation, reduced chemical consumption, and improved environmental compatibility.

Membrane Fouling Prevention: Industrial membrane operations incorporate pretreatment strategies to prevent membrane fouling by dye particles [20]. The addition of anionic surfactants during synthesis helps maintain the dye in solution or promotes crystalline precipitation with particle sizes that do not clog membrane pores.

Byproduct Analysis and Quality Control Metrics

Comprehensive byproduct analysis and quality control protocols are essential for ensuring consistent product quality and regulatory compliance in Acid Brown 434 manufacturing [25] [26] [27]. The analytical framework must address both organic and inorganic impurities while monitoring key performance parameters that affect dye application properties.

Major Byproduct Categories

Unreacted Diazonium Species: Incomplete coupling reactions can result in residual diazonium salts, which are unstable and potentially explosive [1] [6]. These species are typically present at levels below 1.0% and are detected using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) [28] [26]. Control strategies involve optimization of reaction stoichiometry and complete conversion monitoring.

Coupling Component Residues: Excess coupling reagents used to drive reaction completion can remain as impurities at levels up to 2.0% [29] [30]. These residues are detected using HPLC with UV detection and controlled through precise reagent addition rates and stoichiometric optimization.

Iron Species Variants: The presence of iron(III) species resulting from oxidation during synthesis typically occurs at levels below 0.5% [12] [13]. These impurities are detected using inductively coupled plasma atomic emission spectroscopy (ICP-AES) and controlled through inert atmosphere processing and antioxidant addition.

Isomeric Dye Compounds: Alternative coupling positions can lead to formation of isomeric dyes with different color properties, typically present at levels below 3.0% [29] [31]. Detection employs capillary electrophoresis or specialized HPLC methods, with control achieved through regioselective synthesis conditions.

Analytical Methods for Quality Control

Spectroscopic Analysis: UV-visible spectrophotometry serves as the primary method for dye content determination, providing quantitative analysis with precision better than ±1% [28] [27]. The method exploits the intense absorption characteristics of the azo chromophore system, with measurements conducted at the wavelength of maximum absorption.

Chromatographic Separations: High-performance liquid chromatography provides comprehensive impurity profiling and quantification [28] [26]. Method development involves optimization of mobile phase composition, column selection, and detection parameters to achieve baseline separation of all relevant impurities.

Metal Content Analysis: Atomic absorption spectroscopy or ICP-AES provides accurate determination of iron content, typically targeting 8.5-9.2% iron by weight [27] [32]. These methods offer excellent precision and accuracy for metal analysis while providing detection limits suitable for trace metal impurity monitoring.

Physical Property Testing: Particle size analysis using laser diffraction ensures consistent application properties, targeting particle size distributions with 90% of particles below 10 μm [33] [34]. Moisture content determination using Karl Fischer titration maintains product stability specifications below 5% water content.

Quality Control Specifications and Testing Frequency

Routine Batch Testing: Every production batch undergoes comprehensive testing including dye content (>98%), metal content (8.5-9.2%), pH (8.5-9.5), moisture content (<5%), and inorganic salt content (<8%) [33] [34] [32]. These parameters directly affect dye performance and storage stability.

Application Performance Testing: Color strength determination using Kubelka-Munk analysis ensures consistent dyeing performance with K/S values exceeding 15 [31] [33]. Shade consistency monitoring maintains color reproducibility within ΔE <1.0 tolerance limits.

Fastness Property Evaluation: Light fastness and wash fastness testing according to AATCC standard methods ensures end-use performance requirements [33] [34]. These tests are conducted weekly to monitor long-term product quality trends.

Trace Impurity Monitoring: Monthly analysis for heavy metal impurities using ICP-MS ensures compliance with regulatory limits, typically maintaining levels below 10 ppm for individual metals [27] [32]. Unreacted starting material monitoring using HPLC maintains impurity levels below 2% for optimal product purity.